molecular formula C13H19BrN2O3S B1519106 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine CAS No. 849532-11-2

1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine

Cat. No.: B1519106
CAS No.: 849532-11-2
M. Wt: 363.27 g/mol
InChI Key: FBOSKYPOARCXEJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine is a piperazine derivative featuring two distinct substituents: a 4-bromophenylsulfonyl group at one nitrogen and a 2-methoxyethyl chain at the other. This compound is structurally related to several bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-diabetic candidates, owing to the versatility of the piperazine scaffold .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-19-11-10-15-6-8-16(9-7-15)20(17,18)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOSKYPOARCXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a bromophenyl sulfonyl group and a methoxyethyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine primarily involves its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate biological processes such as:

  • Antioxidant Activity : The compound may exhibit antioxidative properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological and pathological processes.

Biological Activity Overview

The following table summarizes the key biological activities reported for the compound:

Activity Description Reference
AntioxidantProtects against H2O2-induced oxidative damage in neuronal cells.
AntibacterialDemonstrates moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionExhibits strong inhibitory activity against acetylcholinesterase.
AnticancerPotential anticancer properties through modulation of apoptotic pathways.

Case Studies and Research Findings

  • Antioxidative Properties : In a study evaluating various piperazine derivatives, 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine was found to significantly reduce reactive oxygen species (ROS) levels in SH-SY5Y cells, indicating its potential as a neuroprotective agent against oxidative stress-related neurodegenerative diseases .
  • Antibacterial Activity : A series of synthesized piperazine derivatives were tested for antibacterial efficacy, where the compound showed notable effectiveness against specific bacterial strains, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition Studies : The compound's ability to inhibit AChE was assessed, revealing strong inhibitory effects that could have implications for treating neurodegenerative conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Substituents Key Features Reference
1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine - 4-Bromophenylsulfonyl
- 2-Methoxyethyl
Balanced lipophilicity; potential CNS activity due to methoxyethyl chain N/A (Target)
1-((4-Substitutedphenyl)sulfonyl)piperazine (e.g., 4i) - 4-Bromophenylsulfonyl
- 2-Bromo-5-methoxybenzoyl
Acylated sulfonylpiperazine; anticancer activity (IC₅₀ values: 1–10 µM)
1-(4-Fluorobenzyl)-4-(4-bromophenylcarbonyl)piperazine (12) - 4-Fluorobenzyl
- 4-Bromophenylcarbonyl
Tyrosinase inhibitor (IC₅₀: 8.2 µM); lower melting point (87–88°C)
Chalcone-sulfonyl piperazine hybrids (e.g., 5f) - 4-Bromophenylsulfonyl
- 4-Methoxyphenylchalcone
Anti-diabetic activity (α-glucosidase inhibition: 71% at 100 µM); high melting point (206–208°C)
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine - 4-Bromophenylsulfonyl
- 4-Methylphenyl
Increased lipophilicity; potential antimicrobial applications

Physicochemical Properties

  • Melting Points :
    • Chalcone hybrids (206–208°C) exhibit higher melting points than fluorobenzyl derivatives (87–88°C), likely due to extended π-conjugation and hydrogen bonding in chalcones .
    • Methoxyethyl substituents in the target compound may reduce crystallinity compared to bulkier groups (e.g., biphenyl in ).
  • Solubility : Methoxyethyl and ethoxy groups enhance aqueous solubility, whereas bromophenylsulfonyl groups increase lipophilicity .

Key Research Findings

Structure-Activity Relationships (SAR) :

  • The 4-bromophenylsulfonyl group is critical for receptor binding in kinase and tyrosinase inhibitors .
  • Methoxyethyl chains improve blood-brain barrier penetration, as seen in CNS-targeting analogues () .

Synthetic Efficiency : Palladium-catalyzed couplings () achieve moderate yields (40–70%), while chalcone condensations () offer higher efficiency (71%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine
Reactant of Route 2
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1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine

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